molecular formula C9H12N2O2 B1600907 Ethyl 2,3-diaminobenzoate CAS No. 37466-88-9

Ethyl 2,3-diaminobenzoate

Cat. No. B1600907
CAS RN: 37466-88-9
M. Wt: 180.2 g/mol
InChI Key: SBNFMGRCKKFSLR-UHFFFAOYSA-N
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Patent
US06316482B1

Procedure details

To a solution of ethyl 2,3-diaminobenzoate (4.72 g) and pyridine (2.49 g) in dichloroethane (50 ml) was added chloroacetyl chloride (3.11 g) in chloroform (10 ml) at −70° C. and the reaction mixture was stood overnight. After the reaction mixture was concentrated in vacuo, the residue was diluted with ethnaol (50 ml). To the solution was added p-toluenesulfonic acid (249 mg) and the reaction mixture was refluxed for 2 hours. After the reaction mixture was concentrated in vacuo, the reside was diluted with ethyl acetate and satureated sodium hydrogen carbonate aqueous solution. The organic layer was separated and washed with brine. The solution was dried over magnesium sulfate and concentrated in vacuo. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1) to give ethyl 2-chloromethyl-1H-benzimidazole-4-carboxylate (2.98 g).
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:12]([NH2:13])=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].N1C=CC=CC=1.[Cl:20][CH2:21][C:22](Cl)=O>ClC(Cl)C.C(Cl)(Cl)Cl>[Cl:20][CH2:21][C:22]1[NH:13][C:12]2[CH:11]=[CH:10][CH:9]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
4.72 g
Type
reactant
Smiles
NC1=C(C(=O)OCC)C=CC=C1N
Name
Quantity
2.49 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
3.11 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with ethnaol (50 ml)
ADDITION
Type
ADDITION
Details
To the solution was added p-toluenesulfonic acid (249 mg)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the reside was diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC1=NC2=C(N1)C=CC=C2C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.98 g
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.